2-(Phenylthio)-2-methylpropanenitrile

Catalog No.
S9049615
CAS No.
M.F
C10H11NS
M. Wt
177.27 g/mol
Availability
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2-(Phenylthio)-2-methylpropanenitrile

Product Name

2-(Phenylthio)-2-methylpropanenitrile

IUPAC Name

2-methyl-2-phenylsulfanylpropanenitrile

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

InChI

InChI=1S/C10H11NS/c1-10(2,8-11)12-9-6-4-3-5-7-9/h3-7H,1-2H3

InChI Key

OJRPCVWVRBPDCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)SC1=CC=CC=C1

2-(Phenylthio)-2-methylpropanenitrile is a chemical compound with the molecular formula C17H17NS. This compound features a nitrile functional group and is characterized by its unique structure, which includes a phenylthio group attached to a branched alkane chain. The presence of the nitrile group contributes to its reactivity and potential applications in various chemical processes. The compound's lipophilicity is indicated by a LogP value of 4.78, suggesting it has significant hydrophobic characteristics that may influence its biological activity and interactions within cellular environments.

, particularly those involving nucleophilic substitutions and electrophilic additions. Notably, it has been utilized in catalytic processes such as the mono-methylation of phenylacetonitrile, where modified lanthanum-magnesium oxide catalysts were employed to achieve high selectivity and conversion rates. Additionally, this compound has been involved in organometallic chemistry, facilitating reactions such as catalytic oxidation and transfer hydrogenation.

The compound also acts as an electrophilic source of cyanide in synthetic transformations, showcasing its utility in generating nitrile-bearing quaternary centers through equilibrium-driven transnitrilation processes .

The biological activity of 2-(Phenylthio)-2-methylpropanenitrile has been extensively studied, particularly regarding its role as a dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) signaling pathways. This inhibition is crucial for regulating cell growth, proliferation, and survival. The compound exhibits notable antiproliferative effects against various cancer cell lines, including SW620 and HeLa cells, highlighting its potential as an anticancer agent .

The synthesis of 2-(Phenylthio)-2-methylpropanenitrile typically involves reactions between 2-(4-(Bromomethyl)phenyl)-2-methylpropanenitrile and thiophenol. This method yields approximately 80% of the desired product. Other synthetic strategies include the use of safer and non-toxic sources of cyanide for generating nitrile functionalities through thermodynamic transnitrilation methods .

Recent advancements have focused on developing one-pot transformations that minimize waste while maximizing efficiency in synthesizing complex nitrile-containing molecules .

The applications of 2-(Phenylthio)-2-methylpropanenitrile are diverse, spanning pharmaceutical chemistry to material science. Its role as a precursor in synthesizing various pharmaceutical compounds makes it valuable in drug development. In material science, derivatives of this compound have been studied for their unique optical properties and solid-state color characteristics, contributing to the design of novel materials with specific functionalities .

Studies on the interactions of 2-(Phenylthio)-2-methylpropanenitrile with biomolecules indicate that it binds specifically to the active sites of PI3K and mTOR enzymes, inhibiting their kinase activities. This interaction is central to its mechanism of action in regulating cellular pathways associated with cancer proliferation .

Additionally, research into its pharmacokinetics reveals favorable properties such as an oral bioavailability of 76.8%, which enhances its potential for therapeutic applications.

Several compounds share structural similarities with 2-(Phenylthio)-2-methylpropanenitrile, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
2-Methyl-2-phenylpropanenitrileC13H15NLacks phenylthio group; simpler structure
4-(Phenylthio)butyronitrileC12H14N2SContains a butyronitrile moiety; broader chemical reactivity
3-(Phenylthio)propionitrileC11H13NSimilar nitrile functionality; different carbon chain length
2-(Benzothiazol-2-yl)propanenitrileC12H12N2SContains a benzothiazole ring; different biological activity

These compounds highlight the structural diversity within similar nitriles but emphasize the unique combination of properties found in 2-(Phenylthio)-2-methylpropanenitrile that may enhance its effectiveness in specific applications.

Transition Metal-Catalyzed Cyanation Strategies

Transition metal-catalyzed cyanation has emerged as a cornerstone for constructing nitrile-bearing quaternary centers. Palladium-based systems are particularly effective for introducing cyanide groups into aryl and heteroaryl frameworks. For example, a mild Pd/XPhos catalytic system enables the cyanation of aryl halides using Zn(CN)$$2$$ as a non-toxic cyanide source. Optimized conditions (5:1 H$$2$$O/THF, 2–5 mol% Pd) achieve yields up to 93% by mitigating catalyst poisoning through steric protection of the phosphine ligand. Copper catalysis has also been explored, with CuCl$$_2$$/TMEDA facilitating α-alkylation of aryl acetonitriles via C(sp$$^3$$)–H functionalization. This method employs benzyl alcohols as alkylating agents, producing α-alkylated nitriles in ≤99% yield under low catalyst loading (5 mol%).

Table 1: Key Transition Metal-Catalyzed Cyanation Conditions

CatalystSubstrateCyanide SourceSolventYield (%)
Pd/XPhosAryl chloridesZn(CN)$$_2$$H$$_2$$O/THF93
CuCl$$_2$$/TMEDAAryl acetonitrilesBenzyl alcoholsToluene99

Organocatalytic Approaches for C–S Bond Formation

Organocatalytic methods offer a metal-free route to C–S bond formation, critical for installing the phenylthio group. While direct organocatalytic strategies for 2-(phenylthio)-2-methylpropanenitrile are less documented, analogous systems use thiourea catalysts to mediate thiol-ene reactions. For instance, Schreiner’s thiourea catalyst enables nucleophilic aromatic substitution of electron-deficient arenes with thiophenols, achieving moderate yields (40–65%). Recent advances in anion-relay chemistry further demonstrate the potential of organocatalysts to orchestrate sequential bond-forming events, such as transnitrilation followed by thiolation.

Solvent and Temperature Effects on Reaction Efficiency

Solvent polarity and temperature critically influence reaction kinetics and selectivity. Polar aprotic solvents like THF and DMF enhance nucleophilicity in transnitrilation reactions, whereas ethereal solvents (e.g., Et$$2$$O) favor anion stability during alkyl lithium intermediacy. For example, transnitrilation of 2-methyl-2-phenylpropanenitrile with alkyl lithium reagents proceeds optimally in THF at room temperature (85% yield). Conversely, aqueous THF mixtures are indispensable for Pd-catalyzed cyanations, as water solubilizes Zn(CN)$$2$$ while THF stabilizes the palladium catalyst. Elevated temperatures (80–100°C) are typically required for Cu-catalyzed C–H functionalization, accelerating hydrogen atom transfer steps.

Table 2: Solvent and Temperature Optimization in Key Syntheses

MethodOptimal SolventTemperature (°C)Yield (%)
TransnitrilationTHF2585
Pd-Catalyzed CyanationH$$_2$$O/THF8093
Cu-Catalyzed AlkylationToluene10099

Transnitrilation Techniques Using Quaternary Nitrile Precursors

Transnitrilation, a thermodynamic equilibrium-driven process, enables the transfer of nitrile groups from stable precursors to electrophilic intermediates. 2-Methyl-2-phenylpropanenitrile serves as an efficient CN donor due to its low toxicity and high stability. In a one-pot protocol, alkyl lithium reagents react with this precursor to form nitrile-bearing quaternary centers via gem-difunctionalization. The reaction proceeds through a lithium imine intermediate, which undergoes fragmentation upon solvent switching to THF, releasing the nitrile product. This method has been applied to synthesize α-arylnitriles (80% yield) and functionalized aliphatic nitriles (61–72% yield).

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

177.06122053 g/mol

Monoisotopic Mass

177.06122053 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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